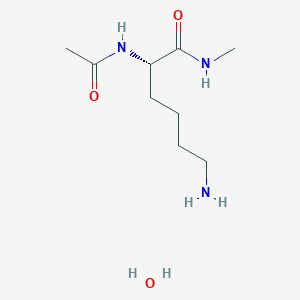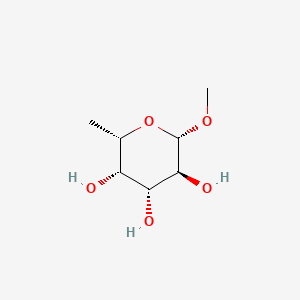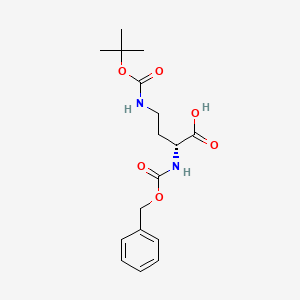
2,5-二氯苯基锌碘化物
描述
2,5-Dichlorophenylzinc iodide is a chemical compound used in scientific research for various purposes. It is a highly reactive organozinc compound that is used as a reagent in organic synthesis, including cross-coupling reactions.
科学研究应用
杂环化合物的合成
2,5-二氯苯基锌碘化物在各种杂环化合物的合成中很有价值。这个过程在生物相关多环化合物的形成中至关重要,并展示了 2,5-二氯苯基锌碘化物在有机合成中的用途,尤其是在创建复杂分子结构的背景下 (Zengming Man et al., 2016).
促进偶联反应
该化合物在促进偶联反应中起着重要作用。这在涉及活性锌处理衍生的有机锌碘化物的研究中很明显。这些反应有助于产生各种产品的交叉偶联过程,突出了该化合物在化学合成中的多功能性 (R. Rieke et al., 2011).
磁性研究
各种化合物的磁性研究通常利用 2,5-二氯苯基锌碘化物。这包括对稳定自由基及其在不同条件下的行为的研究,提供了对分子水平上材料性质的见解 (Christos P. Constantinides et al., 2011).
导电聚合物的开发
该化合物已用于导电聚合物的固态合成。这在材料科学领域尤为重要,其中聚合物的导电性是一个关键的关注领域 (H. Meng et al., 2003).
光解和大气研究
2,5-二氯苯基锌碘化物有助于涉及各种化合物光解的研究。了解此类化合物的吸收和光解速率对于大气化学研究至关重要 (O. Rattigan et al., 1997).
离子电导率研究
对各种化合物离子电导率的研究通常结合 2,5-二氯苯基锌碘化物。这些研究对于开发具有特定电气性能的新材料具有重要意义 (I. Jerman et al., 2008).
探索反应机理
该化合物还用于探索各种化学过程的反应机理的研究。这项研究对于理解复杂的化学反应和开发新的合成方法至关重要 (Gábor Krajsovszky et al., 2005).
生物活性研究
在药物化学领域,2,5-二氯苯基锌碘化物用于合成具有潜在生物活性的化合物。这些研究有助于开发新药和治疗剂 (G. H. Sayed et al., 2003).
催化研究
该化合物在催化研究中很重要,特别是在涉及有机碘化物羰基化的研究中。这项研究对工业过程和开发更有效的催化剂具有重要意义 (R. Takeuchi et al., 1986).
荧光研究
2,5-二氯苯基锌碘化物用于合成荧光探针,为成像和诊断领域的发展做出了贡献 (Lingling Li et al., 2008).
属性
IUPAC Name |
1,4-dichlorobenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGDLRHRVNWNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)



